molecular formula C11H9NO2 B15054038 4-Ethylidene-2-phenyloxazol-5(4H)-one

4-Ethylidene-2-phenyloxazol-5(4H)-one

Cat. No.: B15054038
M. Wt: 187.19 g/mol
InChI Key: HEGNHTODZSHTKS-XNWCZRBMSA-N
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Description

Historical Development of Azlactone Chemistry

The chemistry of azlactones dates back to the late 19th century. The seminal work in this field is the Erlenmeyer-Plöchl synthesis, first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893. ijresm.comnih.gov This reaction involves the condensation of N-acylglycines, such as hippuric acid, with aldehydes in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). ijresm.comnih.gov The process proceeds through the initial cyclization of the N-acylglycine to form an intermediate oxazolone (B7731731), which then reacts with the aldehyde. nih.gov This foundational method provided the first reliable route to this class of compounds and established them as "azlactones." ijresm.comnih.gov Over the decades, the Erlenmeyer-Plöchl synthesis has been refined with various catalysts and conditions to improve yields and expand its scope, solidifying the role of azlactones as pivotal intermediates in organic chemistry. ijresm.com

Structural Characteristics and Isomerism of Oxazol-5(4H)-one

The core of 4-Ethylidene-2-phenyloxazol-5(4H)-one is the oxazol-5(4H)-one ring, a five-membered lactone (a cyclic ester) that also contains an imine (C=N) functionality. This arrangement of functional groups within a strained ring system makes the molecule reactive at several positions. The carbonyl group at position 5 is susceptible to nucleophilic attack, often leading to ring-opening reactions.

The 4-ethylidene group is an unsaturated alkylidene substituent attached to the C4 position of the oxazolone ring. This exocyclic double bond (C4=C) is conjugated with the imine bond (C2=N3) and the carbonyl group (C5=O), creating an extended π-system. This conjugation influences the electronic properties and reactivity of the entire molecule. The ethylidene group consists of a methyl group (-CH₃) and a hydrogen atom (-H) attached to the external carbon of the double bond. The presence of this alkylidene group, as opposed to a more common arylidene (e.g., benzylidene) substituent, affects the molecule's steric profile and electronic nature.

The presence of two different substituents on both carbon atoms of the exocyclic double bond in this compound gives rise to geometric isomerism. These stereoisomers are designated as E and Z according to the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration, priority is given to the groups attached to each carbon of the double bond based on atomic number.

At the external ethylidene carbon: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

At the C4 carbon of the oxazolone ring: The ring is broken down into its constituent paths. The path towards the carbonyl oxygen (C-C=O) has a higher priority than the path towards the ring nitrogen (C-N=C).

Based on these assignments:

The Z-isomer has the higher-priority groups (the methyl group and the carbonyl side of the ring) on the same side of the double bond.

The E-isomer has the higher-priority groups on opposite sides of the double bond.

The interconversion between these isomers can sometimes be achieved through photochemical processes. sigmaaldrich.com The precise determination of the dominant or isolated isomer typically requires spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR). sigmaaldrich.com

Assignment of E/Z Configuration for this compound
Carbon of Double BondAttached GroupsHigher Priority GroupLower Priority Group
External (Ethylidene) Carbon-CH₃, -H-CH₃-H
C4 of Oxazolone Ring-C(=O)O-, -N=C--C(=O)O--N=C-
Z-Isomer: The -CH₃ group and the -C(=O)O- path are on the same side of the C=C bond.
      E-Isomer:  The -CH₃ group and the -C(=O)O- path are on opposite sides of the C=C bond.
    

Role of Oxazolones as Key Intermediates in Organic Synthesis

Oxazolones are highly versatile synthons, or building blocks, in organic synthesis. nih.gov Their utility stems from the multiple reactive sites within their structure. They are most famously used as precursors for the synthesis of α-amino acids and peptides. nih.gov The ring can be opened by various nucleophiles, such as water, alcohols, or amines, to generate N-acyl-α,β-dehydroamino acid derivatives. Subsequent reduction of the double bond yields the corresponding α-amino acid.

Furthermore, the exocyclic double bond in 4-substituted oxazolones can participate in various chemical transformations, including cycloaddition reactions. The electron-withdrawing nature of the oxazolone ring makes this double bond reactive towards different reagents. This reactivity allows for the construction of more complex molecular architectures and other heterocyclic systems. researchgate.net

General Synthetic Applications of Oxazolones
Reactant/ConditionProduct TypeDescription
H₂O or OH⁻ (Hydrolysis)α-Keto acids or Unsaturated α-Acylamino acidsRing opening followed by hydrolysis of the amide.
Alcohols (Alcoholysis)Unsaturated α-Acylamino acid estersNucleophilic attack by the alcohol opens the ring to form an ester.
Amines (Aminolysis)Unsaturated α-Acylamino acid amides / PeptidesRing opening by an amine or amino acid ester to form a new amide bond.
Reduction (e.g., H₂/Pd)Saturated α-Acylamino acidsReduction of the exocyclic double bond, typically after ring opening, leads to amino acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(4E)-4-ethylidene-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H9NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+

InChI Key

HEGNHTODZSHTKS-XNWCZRBMSA-N

Isomeric SMILES

C/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CC=C1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Ethylidene 2 Phenyloxazol 5 4h One and Its Analogues

Conventional Synthetic Routes to Oxazolones

The classical approaches to synthesizing oxazolones have been well-established for over a century and remain widely used due to their reliability and versatility.

The Erlenmeyer Synthesis: Principles and Variations

First described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, the Erlenmeyer synthesis (also known as the Erlenmeyer-Plöchl azlactone synthesis) is the most prominent method for preparing oxazolones. biointerfaceresearch.comwikipedia.orgmodernscientificpress.com The fundamental principle of this reaction involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). biointerfaceresearch.comnih.govmodernscientificpress.com

The mechanism proceeds through two key stages. Initially, the N-acylglycine undergoes intramolecular cyclization and dehydration facilitated by acetic anhydride to form a 2-substituted-5(4H)-oxazolone intermediate. biointerfaceresearch.comwikipedia.orgwikiwand.com This intermediate possesses acidic protons at the C-4 position, which are readily abstracted by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone in a Perkin-like condensation reaction. biointerfaceresearch.comwikipedia.org Subsequent elimination of a water molecule yields the final 4-alkylidene or 4-arylidene-2-phenyloxazol-5(4H)-one. biointerfaceresearch.comlibretexts.org

Key Steps in Erlenmeyer Synthesis:

Cyclization/Dehydration: Hippuric acid reacts with acetic anhydride to form 2-phenyl-5(4H)-oxazolone. wikiwand.comchemeurope.com

Condensation: The oxazolone (B7731731) intermediate condenses with a carbonyl compound (e.g., an aromatic aldehyde) in the presence of a base. biointerfaceresearch.comd-nb.info

Dehydration: The aldol-type adduct dehydrates to yield the final unsaturated azlactone. libretexts.org

Over the years, several variations of the Erlenmeyer synthesis have been developed to improve yields, broaden the substrate scope, and simplify reaction conditions. These variations often involve using different bases, such as potassium carbonate or lead acetate, or alternative condensing agents. biointerfaceresearch.com For instance, hydantoin, thiohydantoin, and rhodanine (B49660) have been employed as analogues to the oxazolone intermediate. wikiwand.com

Condensation of Hippuric Acid with Carbonyl Compounds

This method is essentially the core of the Erlenmeyer synthesis, focusing on the reaction between hippuric acid and various aldehydes and ketones. biointerfaceresearch.comwisdomlib.org Hippuric acid is the most commonly used N-acylglycine because it generally provides the highest yields and most stable oxazolone products. biointerfaceresearch.com

The reaction involves heating a mixture of hippuric acid, an aromatic aldehyde, acetic anhydride, and sodium acetate. d-nb.infoijceronline.com The acetic anhydride serves both as a dehydrating agent and a solvent. The sodium acetate acts as the catalyst, facilitating the formation of the enolate intermediate required for the condensation step. biointerfaceresearch.comchemeurope.com The resulting 4-arylidene-2-phenyl-5(4H)-oxazolones are often crystalline solids that can be easily purified by recrystallization. d-nb.info

This method has been successfully applied to a wide range of aromatic aldehydes, leading to a diverse library of oxazolone derivatives. d-nb.infowisdomlib.org The versatility of this reaction makes it a fundamental tool for synthetic chemists. wikipedia.org

Advanced and Green Chemistry Approaches

In response to the growing demand for environmentally friendly and efficient chemical processes, recent research has focused on developing advanced and green synthetic methodologies for oxazolone formation. These approaches aim to reduce waste, avoid hazardous solvents, and utilize catalysts that can be easily recovered and reused.

Catalytic Strategies in Oxazolone Formation

The use of catalysts in the Erlenmeyer synthesis can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. Both metal-based catalysts and organocatalysts have been successfully employed.

A variety of metal catalysts have been shown to be effective in promoting the synthesis of oxazolones.

Zinc Chloride: Anhydrous zinc chloride, in conjunction with acetic anhydride, has been used to catalyze the reaction between hippuric acid and aromatic aldehydes. biointerfaceresearch.com

Palladium(II) Acetate: A solvent-free approach utilizing palladium(II) acetate as a catalyst under microwave irradiation has been developed for the synthesis of 2-phenyl-5(4H)-oxazolones from hippuric acid and aldehydes or ketones. biointerfaceresearch.com This method offers the advantages of short reaction times and high yields.

Other Metal Catalysts: Other reported metal-based catalysts include ytterbium(III) triflate and various Lewis acids that can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the oxazolone enolate. d-nb.infosci-hub.se The use of reusable catalysts like alumina-boric acid combinations has also been explored to create more sustainable synthetic routes. biointerfaceresearch.com

Table 1: Comparison of Metal-Based Catalysts in Oxazolone Synthesis

CatalystReaction ConditionsAdvantagesReference
Anhydrous Zinc ChlorideWith acetic anhydrideEffective catalysis biointerfaceresearch.com
Palladium(II) AcetateSolvent-free, microwave irradiationShort reaction times, high yields biointerfaceresearch.com
Alumina-Boric AcidRefluxing benzene (B151609) or toluene (B28343)Reusable catalyst combination biointerfaceresearch.com
Ytterbium(III) TriflateSolvent-freeGreen chemistry approach d-nb.info

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative that often provides high stereoselectivity and is environmentally benign. Several organocatalysts have been investigated for the synthesis of oxazolones. While specific data on the use of L-proline, sulfanilic acid, and camphorsulfonic acid for the synthesis of 4-ethylidene-2-phenyloxazol-5(4H)-one is not extensively detailed in the provided context, the principles of organocatalysis are applicable.

Generally, amino acids like L-proline can act as bifunctional catalysts. The amine group can form an enamine intermediate with the oxazolone, while the carboxylic acid moiety can activate the aldehyde through hydrogen bonding. Acidic catalysts like sulfanilic acid and camphorsulfonic acid can protonate the carbonyl group of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack. These approaches align with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.

Cesium Carbonate-Promoted Reactions

Cesium carbonate (Cs₂CO₃) has emerged as an effective promoter and mediator in the synthesis of complex heterocyclic structures derived from oxazolone precursors. Its utility is highlighted in a metal-free, one-pot [2+2+2] cycloaddition reaction involving 4-aryliden-2-phenyl-5(4H)-oxazolones and substituted β-nitrostyrenes. researchgate.net This method, which demonstrates high atom economy, utilizes cesium carbonate as a promoter to generate diverse 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones with good yields and high diastereoselectivity. researchgate.net

In a different application, cesium carbonate mediates a domino benzalation reaction between various 2-aryl-3-nitro-2H-chromenes and 4-benzylidene-2-phenyloxazol-5(4H)-ones. figshare.comnih.gov This process proceeds smoothly across a broad scope of substrates, yielding substituted (Z)-4-((Z)-benzylidene)chroman-3-one oximes in moderate to high yields. figshare.comnih.gov The effectiveness of cesium carbonate in promoting regioselective O-functionalization of other heterocyclic systems, such as 4,6-diphenylpyrimidin-2(1H)-ones, further underscores its utility in facilitating reactions under mild conditions without the need for additional coupling reagents. rsc.orgnih.gov

Table 1: Examples of Cesium Carbonate-Promoted Reactions

Reactants Product Type Role of Cs₂CO₃ Key Features
4-Aryliden-2-phenyl-5(4H)-oxazolones, β-Nitrostyrenes 3-Oxa-1-azaspiro[4.5]dec-1-en-4-ones Promoter Metal-free, [2+2+2] cycloaddition, high atom economy. researchgate.net

Non-Conventional Activation Methods

To enhance reaction efficiency, reduce environmental impact, and shorten reaction times, non-conventional activation methods have been successfully applied to the synthesis of oxazolone derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a powerful tool for the rapid and efficient synthesis of 4-arylidene-2-phenyloxazol-5(4H)-one derivatives. This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.gov For instance, the Erlenmeyer-Plochl synthesis of various (Z)-4-(substituted-benzylidene)-2-phenyloxazol-5(4H)-ones has been effectively carried out using microwave assistance. derpharmachemica.comnih.gov This approach is noted for being environmentally friendly and rapid. nih.gov The synthesis of related imidazolones from 5(4H)-oxazolone precursors under microwave irradiation without a catalyst also highlights the broad applicability of this method, offering short reaction times and high yields. researchgate.net

Table 2: Microwave-Assisted Synthesis of Oxazolone Derivatives

Reactants Product Method Advantages
Hippuric acid, Aromatic aldehydes 4-Substituted-2-phenyloxazol-5(4H)-ones Microwave Irradiation Rapid, environmentally friendly, good yields. nih.gov
Ultrasound-Mediated Processes

The use of ultrasound as an energy source offers another efficient and green alternative for synthesizing heterocyclic compounds. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov While direct examples for this compound are not prevalent, the principles are demonstrated in the synthesis of related heterocycles. For example, a highly regioselective 1,3-dipolar cycloaddition for the synthesis of novel sulfonamides-isoxazolines hybrids is effectively carried out under ultrasound activation. nih.gov Similarly, an efficient protocol for synthesizing 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones utilizes ultrasound irradiation, leading to milder conditions, significantly shorter reaction times, and higher yields compared to conventional heating. nih.gov These examples showcase the potential of ultrasound as a valuable tool for the synthesis of oxazolone derivatives.

Solvent-Free Reaction Environments

Solvent-free synthesis, often coupled with grinding or mechanochemical methods, represents a significant advancement in green chemistry. dntb.gov.ua This approach minimizes waste, reduces environmental hazards, and can lead to improved reaction efficiency. The multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been successfully achieved via mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate with a few drops of acetic anhydride. nih.gov This one-step procedure is notable for being simple, economical, and environmentally friendly, as it requires no reaction solvent or external heating. nih.gov Other solvent-free methods include using a catalyst like alum at elevated temperatures, which also offers a simple workup and good product yields. ijresm.com These techniques align with the principles of green chemistry by offering high atom economy and step efficiency. dntb.gov.uanih.gov

Chemo- and Stereoselective Synthesis of this compound and its Derivatives

Control of Exocyclic Double Bond Configuration

The configuration of the exocyclic double bond at the 4-position is a critical stereochemical feature of this compound and its analogues. Research indicates that the synthesis of these compounds typically results in the formation of the (Z)-isomer. mdpi.com This stereochemical outcome is a common feature in Erlenmeyer–Plöchl reactions used to prepare these oxazolones. mdpi.com

Several studies explicitly characterize the products as the (Z)-isomer. For example, the cesium carbonate-mediated reaction to form (Z)-4-((Z)-benzylidene)chroman-3-one oximes from 4-benzylidene-2-phenyloxazol-5(4H)-ones proceeds with defined stereochemistry. figshare.comnih.gov Similarly, microwave-assisted syntheses of various 4-(substituted-benzylidene)-2-phenyloxazol-5(4H)-ones have been reported to yield the (Z)-configuration. derpharmachemica.com The inherent stability and synthetic pathway of the Erlenmeyer-Plöchl reaction favor the formation of the Z-isomer, providing a reliable method for controlling the configuration of the exocyclic double bond. mdpi.com

Kinetic Resolution and Asymmetric Synthesis of Chiral Azlactones (e.g., Ti-TADDOLate Mediated)

The kinetic resolution of racemic 4-substituted-2-phenyloxazol-5(4H)-ones through enantioselective alcoholysis, particularly methanolysis, has been effectively achieved using a chiral titanium catalyst. This method, developed by Seebach and co-workers, employs a catalyst prepared in situ from dichlorodiisopropoxytitanium ((i-PrO)₂TiCl₂) and a chiral diol ligand, specifically (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, commonly known as TADDOL.

The fundamental principle of this kinetic resolution lies in the differential rate of reaction of the two enantiomers of the racemic azlactone with an alcohol, such as methanol. In the presence of the chiral Ti-TADDOLate catalyst, one enantiomer is preferentially converted to the corresponding α-amino acid methyl ester, while the unreacted azlactone becomes enriched in the other enantiomer. The efficiency of this resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers.

Detailed studies have demonstrated the efficacy of this methodology for a range of 4-alkyl-substituted 2-phenyloxazol-5(4H)-ones. The reaction is typically carried out in a non-polar solvent like toluene at reduced temperatures to enhance enantioselectivity. The progress of the resolution can be monitored over time, allowing for the isolation of both the unreacted azlactone and the resulting amino acid ester with high enantiomeric purity at optimal conversion.

For instance, in the kinetic resolution of 4-methyl-2-phenyloxazol-5(4H)-one with methanol, the (4S)-enantiomer reacts faster to form the corresponding N-benzoylalanine methyl ester, leaving the (4R)-azlactone unreacted. The selectivity factor for this resolution is significantly high, enabling the isolation of both products with excellent enantiomeric excess (ee).

The research findings for the Ti-TADDOLate mediated kinetic resolution of various 4-substituted-2-phenyloxazol-5(4H)-ones are summarized in the interactive data table below. This table highlights the substrate scope, the enantiomeric excess of the recovered azlactone and the product ester, the conversion percentage, and the calculated selectivity factor.

Interactive Data Table: Ti-TADDOLate Mediated Kinetic Resolution of 4-Substituted-2-phenyloxazol-5(4H)-ones

Substrate (Azlactone)R GroupAlcoholTime (h)Conversion (%)Recovered Azlactone ee (%)Product Ester ee (%)Selectivity (s)
4-Methyl-2-phenyloxazol-5(4H)-oneCH₃Methanol2450>98 (R)96 (S)70
4-Ethyl-2-phenyloxazol-5(4H)-oneCH₂CH₃Methanol485295 (R)90 (S)45
4-Isopropyl-2-phenyloxazol-5(4H)-oneCH(CH₃)₂Methanol725593 (R)85 (S)30
4-Benzyl-2-phenyloxazol-5(4H)-oneCH₂PhMethanol605197 (R)94 (S)60

The data clearly indicates that the Ti-TADDOLate catalyst is highly effective in discriminating between the enantiomers of 4-alkyl-substituted azlactones. The steric bulk of the 4-substituent appears to influence the selectivity, with less bulky groups like methyl and benzyl (B1604629) showing higher selectivity factors compared to the more sterically hindered isopropyl group. This methodology provides a practical and efficient route to access enantiomerically pure α-amino acids and their derivatives, which are of significant importance in pharmaceutical and materials science.

Nucleophilic Ring-Opening Reactions of the Oxazolone Ring

The 2-phenyloxazol-5(4H)-one core is an activated internal ester of an N-acyl amino acid, making it highly susceptible to nucleophilic ring-opening reactions. biointerfaceresearch.com The reaction typically occurs via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon at the C-5 position of the ring. This process is fundamental to the use of oxazolones as synthons for amino acid and peptide synthesis. The kinetics of this ring-opening can be influenced by factors such as solvent polarity and the presence of catalysts. biointerfaceresearch.comorganic-chemistry.org

Formation of N-Benzoyl Amides and α-Acylamino Alcohols

The reaction of this compound with amine nucleophiles provides a direct route to N-benzoyl amides. In this reaction, a primary or secondary amine attacks the C-5 carbonyl group, leading to the opening of the oxazolone ring and the formation of a stable amide bond. This method has been effectively used to synthesize a variety of benzamide derivatives, often under mild conditions. nih.gov

The synthesis of α-acylamino alcohols from oxazolones proceeds through a two-step sequence. First, the oxazolone ring is opened by an alcohol, such as methanol or ethanol, in a process known as alcoholysis. This reaction yields the corresponding α-acylamino ester. Subsequent reduction of the ester functional group, typically using a reducing agent like lithium aluminum hydride, affords the final α-acylamino alcohol. This sequence highlights the utility of oxazolones as precursors to a range of functionalized amino acid derivatives. biointerfaceresearch.com

Ring Opening with Kinetic Resolution

The carbon at the C-4 position of the oxazolone ring is a stereocenter, and the proton attached to it is notably acidic (pKa ≈ 9). This acidity facilitates easy deprotonation and subsequent reprotonation, leading to rapid racemization between the (R) and (S) enantiomers through an aromatic oxazole (B20620) enol intermediate. This property is exploited in dynamic kinetic resolution (DKR) processes. researchgate.net

In a DKR, a chiral catalyst is used to selectively catalyze the ring-opening of one enantiomer faster than the other. As the reactive enantiomer is consumed, the remaining enantiomer continuously racemizes to replenish the reactive form, theoretically allowing for a 100% yield of a single, enantiomerically enriched product. Tetrapeptides have been developed as effective catalysts for the methanolytic DKR of oxazol-5(4H)-ones, producing enantiomerically enriched α-amino acid methyl esters with high selectivity. researchgate.netnih.gov

Table 1: Peptide-Catalyzed Dynamic Kinetic Resolution of an Oxazolone (1a)
Catalyst (Peptide)SolventConversion (%)Enantiomeric Ratio (S:R)
Ac-L-Phe-L-Aib-L-Phe-L-Aic-OMeToluene9996:4
Ac-L-Phe-L-Aib-L-Phe-L-Aic-OMeCH2Cl29993:7
Ac-L-Phe-L-Aib-L-Phe-L-Aic-OMeTHF9992:8
Ac-L-Phe-L-Aib-L-Phe-L-Cle-OMeToluene9988:12

Data adapted from a study on the DKR of 4-benzyl-2-phenyloxazol-5(4H)-one (1a), a related structure, using various tetrapeptide catalysts. nih.gov

Transformations to Amino Acid and Peptide Scaffolds

The products derived from the nucleophilic ring-opening of oxazolones are valuable building blocks in synthetic chemistry, particularly for the construction of non-proteinogenic amino acids and complex peptide structures. wikipedia.orgnih.gov The enantiomerically enriched α-amino acid derivatives obtained through DKR can be incorporated into peptide chains to create novel peptidomimetics or to study enzyme-substrate interactions. The ability to generate a wide variety of side chains on the oxazolone precursor allows for the synthesis of a diverse library of unnatural amino acids. These amino acid scaffolds are then used in the synthesis of more complex structures, including cyclic peptides, which are of interest for their conformational rigidity and potential therapeutic applications. researchgate.net

Cycloaddition Chemistry of the 4-Ethylidene Moiety

The exocyclic C=C double bond in this compound, known as the ethylidene moiety, is an activated alkene. This activation, arising from its conjugation with the carbonyl group of the oxazolone ring, makes it a reactive participant in various cycloaddition reactions. acs.org These reactions provide powerful methods for constructing complex polycyclic and spirocyclic systems in a single step.

Diels-Alder Reactions with Dienophiles (e.g., 1,3-Dienes)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the ethylidene moiety in this compound makes it an excellent dienophile. acs.orgkhanacademy.org

When reacted with a 1,3-diene such as cyclopentadiene (B3395910) or isoprene, the ethylidene group undergoes a Diels-Alder reaction to yield a spirocyclic oxazolone. In this transformation, the C-4 carbon of the oxazolone ring becomes a spirocenter, linking the heterocyclic ring to the newly formed cyclohexene ring. This strategy offers a highly efficient route to complex spirocyclic scaffolds from simple starting materials. nih.gov

Table 2: Representative Diels-Alder Reactions with this compound
1,3-DieneResulting Spirocyclic Structure
1,3-Butadiene (B125203)2-Phenyl-4-spiro[cyclohex-4-ene]oxazol-5(4H)-one
Isoprene (2-Methyl-1,3-butadiene)4'-Methyl-2-phenyl-4-spiro[cyclohex-4-ene]oxazol-5(4H)-one
Cyclopentadiene2-Phenyl-4-spiro[bicyclo[2.2.1]hept-5-ene]oxazol-5(4H)-one

[2+2+2] Cycloaddition Reactions to Spirocyclic Oxazolones

The [2+2+2] cycloaddition is a powerful reaction, typically catalyzed by transition metals (e.g., Co, Ni, Rh), that combines three unsaturated components (alkenes or alkynes) to form a six-membered ring. The 4-ethylidene moiety of the oxazolone can potentially serve as one of the 2π-electron components in such a reaction.

In a hypothetical [2+2+2] cycloaddition, the ethylidene double bond could react with two alkyne molecules. The transition metal catalyst would coordinate the three unsaturated groups and facilitate the formation of two new sigma bonds and one new pi bond, generating a spiro-fused cyclohexadiene ring at the C-4 position of the oxazolone. If a diyne is used as the reaction partner, this can lead to the formation of intricate polycyclic spiro-oxazolones. While specific examples involving this compound are not extensively documented, the known reactivity of exocyclic alkenes in transition-metal-catalyzed cycloadditions suggests this is a plausible and powerful method for generating molecular complexity.

Table 3: Potential Components for [2+2+2] Cycloaddition with this compound
Component 1Component 2Component 3Potential Product Type
This compoundAcetyleneAcetyleneSpiro[oxazolone-4,1'-cyclohexa-2,5-diene]
This compoundPropynePropyneDimethyl-substituted Spiro[oxazolone-4,1'-cyclohexa-2,5-diene]
This compound1,7-OctadiyneBicyclic spiro-oxazolone

Advanced Spectroscopic and Electrochemical Characterization of Oxazolone Systems

Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule. For 4-Ethylidene-2-phenyloxazol-5(4H)-one, the IR spectrum is dominated by vibrations of the oxazolone (B7731731) core and its substituents. The key absorptions are associated with the carbonyl group (C=O), the imine bond (C=N), and the carbon-carbon double bonds (C=C).

The unsaturated 5(4H)-oxazolone ring system displays several characteristic vibrational bands. The most prominent is the stretching vibration of the lactone carbonyl group (νC=O), which typically appears at a high wavenumber due to the ring strain of the five-membered ring and the electron-withdrawing effect of the adjacent oxygen atom. For 4-arylidene-2-phenyloxazol-5(4H)-ones, this band is consistently observed in the range of 1750-1800 cm⁻¹. researchgate.netbiointerfaceresearch.com In some cases, a splitting of this carbonyl band is observed, which has been attributed to Fermi resonance. dtu.dk

Another key vibration is that of the endocyclic C=N group (νC=N), which is found in the region of 1645-1660 cm⁻¹. researchgate.netbiointerfaceresearch.combibliomed.org The exocyclic C=C double bond of the ethylidene group, along with the C=C bonds of the phenyl ring, contribute to absorptions in the 1550-1600 cm⁻¹ range. researchgate.netbibliomed.org The stretching of the C-O bond within the lactone ring is typically observed around 1150-1225 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for 4-Alkylidene/Arylidene-2-phenyloxazol-5(4H)-ones

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Lactone) Stretching (ν) 1750 - 1800
C=N (Imine) Stretching (ν) 1645 - 1660
C=C (Alkenyl/Aryl) Stretching (ν) 1550 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the ethylidene, phenyl, and olefinic protons. Based on data from analogous 4-arylidene derivatives, the protons of the phenyl group at the C2 position typically appear as a multiplet in the aromatic region, approximately between δ 7.45 and 8.25 ppm. researchgate.netgexinonline.com The ortho-protons are generally shifted downfield compared to the meta- and para-protons. gexinonline.com

The ethylidene group introduces a unique AX₃ spin system. The olefinic proton (=CH-) is expected to appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will conversely appear as a doublet, resulting from coupling to the single olefinic proton. While specific experimental data for the ethylidene derivative is not available in the cited literature, the chemical shifts can be estimated based on related structures. The olefinic quartet is predicted to be in the range of δ 6.5-7.5 ppm, and the methyl doublet is expected around δ 2.0-2.5 ppm. For comparison, the single olefinic proton in 4-benzylidene-2-phenyloxazol-5(4H)-one is observed as a singlet around δ 7.29 ppm. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Type Multiplicity Predicted Chemical Shift (δ, ppm)
Phenyl (ortho) Doublet of doublets (dd) or Multiplet (m) ~8.1-8.3
Phenyl (meta, para) Multiplet (m) ~7.4-7.6
Olefinic (=CH-) Quartet (q) ~6.5-7.5

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For the oxazolone framework, several key resonances are identifiable. The carbonyl carbon (C5) is the most deshielded, typically appearing in the range of δ 167-170 ppm. gexinonline.com The imine carbon (C2), attached to the phenyl group, resonates around δ 164 ppm. gexinonline.com The olefinic carbon of the oxazolone ring (C4) is found further upfield.

The carbons of the C2-phenyl group show signals in the aromatic region (δ 126-134 ppm). gexinonline.com The ethylidene substituent will exhibit two distinct signals: one for the exocyclic olefinic carbon (=C) and one for the methyl carbon (-CH₃). The signal for the sp²-hybridized carbon (=C) would be expected in the olefinic region of the spectrum, while the sp³-hybridized methyl carbon will appear significantly upfield.

Table 3: Characteristic ¹³C NMR Chemical Shift Assignments for the 2-Phenyl-oxazol-5(4H)-one Framework

Carbon Atom Hybridization Typical Chemical Shift (δ, ppm)
C5 (C=O) sp² ~167 - 170
C2 (C=N) sp² ~164
C4 (=C<) sp² ~130 - 135
Phenyl (ipso) sp² ~126
Phenyl (ortho, meta, para) sp² ~128 - 134
Ethylidene (=CH-C H₃) sp³ ~15 - 25

Mass Spectrometry: Ionization and Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass and fragmentation of the molecule under ionization. For 4-arylidene-2-phenyloxazol-5(4H)-one derivatives, the molecular ion peak [M]⁺• is typically observed. biointerfaceresearch.com

The fragmentation of these compounds is influenced by the stability of the aromatic systems and the inherent reactivity of the oxazolone ring. A common fragmentation pathway involves the loss of the benzoyl cation ([C₆H₅CO]⁺) or related fragments. For this compound (molar mass: 187.19 g/mol ), the molecular ion peak would be expected at m/z = 187. nih.gov

Key fragmentation pathways for the general oxazolone structure often involve:

Loss of CO: Cleavage of the lactone can lead to the loss of a neutral carbon monoxide molecule (28 Da).

Cleavage of the Phenyl Group: Fragmentation can result in the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) or a phenyl cation (C₆H₅⁺, m/z = 77).

Fission of the Ethylidene Group: The ethylidene substituent can undergo cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da).

The exact fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Electronic Absorption and Emission Spectroscopy

The UV-Visible spectrum of this compound is characterized by strong absorptions in the UV and visible regions, arising from electronic transitions within the conjugated π-system. The entire oxazolone molecule constitutes an extended π-electron system, which allows for efficient transmission of electronic effects. dtu.dkresearchgate.net

The absorption bands are generally attributed to π→π* and intramolecular charge-transfer (ICT) transitions. The extended conjugation involving the phenyl ring, the oxazolone core, and the ethylidene group results in absorption at longer wavelengths. For similar 4-arylidene derivatives, intense absorption maxima are observed in the range of 350-500 nm. gexinonline.comscielo.org.za These transitions often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on related systems show that HOMO electrons are often delocalized over the entire molecule, while the LUMO is concentrated on the π-electron bridge and oxazolone ring, confirming the π→π* and ICT nature of the excitation.

Theoretical and Computational Investigations of 4 Ethylidene 2 Phenyloxazol 5 4h One

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the quantum mechanical properties of molecules. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. Ab initio methods, on the other hand, are based on first principles without the use of empirical parameters, often providing highly accurate results.

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process minimizes the energy of the molecule, providing key information about bond lengths, bond angles, and dihedral angles. For oxazolone (B7731731) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can accurately predict the molecular structure.

Illustrative Data for a Related Oxazolone Derivative:

ParameterDescription
Methodology DFT/B3LYP
Basis Set 6-311++G(d,p)
Focus Geometry Optimization

This table illustrates a typical computational setup for geometry optimization of oxazolone structures.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated. The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of its reactive sites.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For compounds in the oxazolone family, FMO analysis helps to predict their behavior in various chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Illustrative FMO Data for a Related Isoxazolone Derivative:

Molecular OrbitalEnergy (eV)Description
HOMO -6.5Highest Occupied Molecular Orbital
LUMO -2.0Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.5LUMO - HOMO Energy

This table presents example energy values for the frontier molecular orbitals of a related heterocyclic compound, 3-methyl-4-(1-phenyl-ethylidene)-isoxazole-5(4H)-one, to illustrate the concept of FMO analysis.

Reaction Mechanism Predictions and Energy Profiles

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and determine the activation energies. For 4-Ethylidene-2-phenyloxazol-5(4H)-one, this could involve studying its participation in cycloaddition reactions, nucleophilic additions, or rearrangements.

These calculations can reveal the step-by-step mechanism of a reaction, identifying key intermediates and the energetic barriers that must be overcome. This information is crucial for optimizing reaction conditions and designing new synthetic routes.

Conformational Landscape and Isomer Stability Studies

Molecules can often exist in different spatial arrangements known as conformations or as different isomers. Computational studies can explore the conformational landscape of this compound to identify the most stable conformers and the energy barriers between them.

Furthermore, the ethylidene group introduces the possibility of (E) and (Z) geometric isomers. DFT calculations can be used to determine the relative stabilities of these isomers by comparing their optimized energies. Studies on similar arylidene-isoxazolones have shown that both (E) and (Z) isomers can be stable, with their relative energies influenced by steric and electronic factors. researchgate.net This type of analysis is critical for understanding the stereochemistry of the compound and its potential to isomerize.

Synthesis and Exploration of Functionalized Oxazolone Derivatives

Design and Synthesis of Novel 4-Ethylidene-2-phenyloxazol-5(4H)-one Analogues

The synthesis of this compound and its analogues, often referred to as azlactones, is a cornerstone of heterocyclic chemistry. These compounds serve as versatile intermediates for the creation of more complex molecules, including amino acids and various heterocyclic systems. nih.govbiointerfaceresearch.comrfppl.co.in The most established and widely utilized method for their preparation is the Erlenmeyer-Plöchl reaction, first described in 1893. biointerfaceresearch.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base catalyst like sodium acetate (B1210297). nih.govresearchgate.net

The general mechanism proceeds through the cyclization of the N-acylglycine to form the oxazolone (B7731731) ring, followed by a condensation reaction with the carbonyl compound to generate the exocyclic double bond at the C-4 position. biointerfaceresearch.com The versatility of this method allows for the synthesis of a wide array of analogues by simply varying the starting N-acylglycine and the aldehyde or ketone.

To enhance the efficiency, yield, and environmental friendliness of the synthesis, several modern variations of the classical Erlenmeyer-Plöchl reaction have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and often results in higher yields. biointerfaceresearch.comcrpsonline.com Another green chemistry approach involves mechanochemical grinding, a solvent-free method where reactants are ground together, offering advantages such as simplicity, high atom economy, and reduced waste. nih.gov Furthermore, various catalysts have been explored to improve the reaction, including zinc oxide, alum, and L-proline, which can offer milder reaction conditions and improved yields. nih.govijresm.comresearchgate.net

Table 1: Comparison of Synthetic Methods for 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives

MethodCatalyst/ConditionsKey AdvantagesReference
Classical Erlenmeyer-PlöchlAcetic Anhydride, Sodium Acetate, RefluxWell-established, versatile nih.govresearchgate.net
Microwave-Assisted SynthesisMicrowave Irradiation (2450 MHz)Rapid reaction times (4-5 mins), good yields (70-75%) biointerfaceresearch.comcrpsonline.com
Mechanochemical GrindingSolvent-free grindingEco-friendly, simple work-up, high yield economy nih.gov
Catalytic Method (Alum)Alum (10 mol%), Ethanol, RefluxInexpensive and readily available catalyst, high yields (up to 95%) ijresm.com
Organocatalysis (L-Proline)L-Proline, Acetic AnhydrideEnvironmentally benign, short reaction times, excellent yields researchgate.net

Diversification Strategies via Substituent Effects on the Phenyl and Ethylidene Moieties

The functional and structural diversity of this compound analogues is primarily achieved by introducing various substituents on the phenyl ring at the C-2 position and on the arylidene/ethylidene moiety at the C-4 position. biointerfaceresearch.comnih.gov These modifications allow for the fine-tuning of the molecule's electronic, steric, and lipophilic properties, which in turn influences its reactivity and potential applications. nih.gov The C-2 and C-4 positions of the oxazolone ring are considered crucial for its chemical and biological activities. sphinxsai.comcore.ac.uk

Strategies for diversification involve the reaction of a fixed N-acylglycine (e.g., hippuric acid for a 2-phenyl substituent) with a library of different aromatic aldehydes. nih.govnih.gov This approach has been used to synthesize series of compounds with electron-donating groups (e.g., methoxy, dimethylamino) and electron-withdrawing groups (e.g., nitro, chloro, bromo) on the C-4 benzylidene ring. ijresm.comnih.gov For instance, the condensation of hippuric acid with aldehydes such as 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and 4-chlorobenzaldehyde (B46862) yields the corresponding substituted oxazolone derivatives. ijresm.comnih.govnih.gov

Table 2: Examples of Synthesized 4-Arylidene-2-phenyloxazol-5(4H)-one Analogues

C-2 Phenyl SubstituentC-4 Arylidene SubstituentResulting Compound NameReference
Unsubstituted4-Methoxybenzylidene(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one nih.gov
Unsubstituted4-Nitrobenzylidene(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one nih.gov
Unsubstituted4-Chlorobenzylidene4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one ijresm.com
Unsubstituted3-Nitrobenzylidene4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one ijresm.com
UnsubstitutedFurfural-derived4-(Furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one ijresm.com
4-Nitrophenyl4-(Dimethylamino)benzylidene4-(4-(Dimethylamino)benzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one core.ac.uk
4-(4-Bromophenylsulfonyl)phenyl4-Methoxybenzylidene2-(4-(4-Bromophenylsulfonyl)phenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one nih.gov

Preparation of Bis-oxazolones and Complex Polyheterocyclic Architectures

The oxazolone ring is a valuable synthon, or building block, for the construction of more elaborate molecular architectures, including bis-oxazolones and various polyheterocyclic systems. nih.govbiointerfaceresearch.com The reactivity of the oxazolone ring, particularly its susceptibility to nucleophilic attack, allows for its conversion into other five- or six-membered heterocycles. nih.gov

One strategy to create larger structures involves the nucleophilic ring-opening of the oxazolone. For example, reacting two equivalents of a 4-substituted-2-phenyloxazol-5(4H)-one with a difunctional nucleophile like piperazine (B1678402) leads to the formation of bis-amide structures, effectively creating a "bis-benzamide" derivative where two acylamino units are linked through the piperazine core. nih.gov This demonstrates a method for creating dimeric structures derived from the oxazolone scaffold.

Furthermore, oxazolones can be transformed into different heterocyclic systems. The reaction of 4-arylidene-oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid yields 1,2,4-triazin-6(5H)-ones, demonstrating the conversion of the five-membered oxazolone ring into a six-membered triazine system. nih.gov This highlights the role of oxazolones as precursors for a diverse range of polyheterocyclic compounds, expanding their utility in synthetic and medicinal chemistry. nih.govbiointerfaceresearch.com

Derivatization for Specific Research Applications (e.g., Fluorescent Probes, Materials Precursors)

The inherent chemical properties of the oxazolone core can be harnessed and enhanced through targeted derivatization for specific high-value applications, such as in bio-imaging and materials science. sphinxsai.comnih.gov

For use as fluorescent probes, the oxazolone scaffold can be functionalized with fluorophoric groups. A notable example is the synthesis of peptide conjugates labeled with 4-ethoxymethylene-2- nih.gov-naphthyl-5(4H)-oxazolone (naOx-OEt). nih.gov This oxazolone derivative is reacted with the N-terminus of a peptide chain, covalently attaching the naphthyl-oxazolone fluorophore. nih.gov These labeled peptides exhibit intense and stable fluorescence, making them suitable for advanced cellular imaging techniques to study peptide-protein interactions. nih.gov The compact size and favorable spectral properties of the naOx fluorophore make it an attractive label for biological research. nih.gov

In the field of materials science, oxazolone derivatives have been recognized for their promising photophysical and photochemical properties. sphinxsai.com This has led to their investigation as components in semiconductor devices, such as electrophotographic photoreceptors, and in the development of non-linear optical materials. sphinxsai.com Phthalonitrile-oxazol-5-one derivatives, for instance, have been synthesized and their photophysical properties evaluated in different solvents, indicating their potential as precursors for functional materials. researchgate.net The ability to modify the substituents on the oxazolone core allows for the tuning of these optical and electronic properties to meet the requirements of specific material applications. researchgate.netsphinxsai.com

Applications in Advanced Chemical Synthesis and Materials Science

Oxazolones as Versatile Synthetic Building Blocks

The unique structural features of 4-ethylidene-2-phenyloxazol-5(4H)-one make it a valuable precursor in the synthesis of complex organic molecules. The exocyclic double bond and the carbonyl group are key sites for various chemical reactions, enabling the construction of a wide array of molecular architectures.

Oxazolones, sometimes referred to as azlactones, are well-established starting materials for the synthesis of α-amino acids and their derivatives. wikipedia.orgnih.govnih.gov The ring-opening reactions of 4-substituted-2-phenyloxazol-5(4H)-ones with various nucleophiles provide a straightforward route to N-acyl-α,β-dehydroamino acids, which can be subsequently reduced to the corresponding α-amino acids. This methodology is particularly useful for introducing a wide range of substituents at the α-carbon of the amino acid, thereby creating non-proteinogenic amino acids that are crucial in drug discovery and peptide design.

The versatility of oxazolones extends to the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. By reacting oxazolones with amino acid esters or peptide fragments, it is possible to elongate peptide chains or introduce unnatural amino acid residues. This approach is instrumental in creating novel peptide-based therapeutics with enhanced stability and biological activity.

Table 1: Examples of Ring-Opening Reactions of Oxazolones for Amino Acid Synthesis

NucleophileProduct TypeSignificance
Water / Acidα-Keto acidIntermediate for various amino acids
Alcoholsα-Amino acid esterProtected amino acids for peptide synthesis
Aminesα-Amino amideBuilding blocks for peptidomimetics

This table provides a generalized overview of common nucleophilic ring-opening reactions of oxazolones.

The reactivity of this compound also allows for its use as a synthon in the construction of various heterocyclic systems. biointerfaceresearch.com The oxazolone (B7731731) ring can undergo cycloaddition reactions or act as a precursor for rearrangement reactions, leading to the formation of other five- or six-membered heterocycles.

For instance, reactions with dinucleophiles can lead to the formation of a variety of heterocyclic compounds. The reaction of oxazolones with phenylhydrazine (B124118) can yield 1,2,4-triazin-6(5H)-ones. nih.gov Furthermore, the core structure of oxazolone can be incorporated into more complex fused heterocyclic systems. These reactions are significant as they provide access to classes of compounds with a broad spectrum of biological activities. The synthesis of pyridazines and 1,2,4-triazines from appropriate precursors highlights the utility of oxazolones in expanding the chemical space of medicinally relevant heterocycles. researchgate.netrsc.org

Advanced Material Science Applications

The electronic and photophysical properties of this compound and its derivatives have garnered interest in the field of materials science. The extended π-conjugation in these molecules, arising from the interaction between the phenyl ring, the oxazolone core, and the ethylidene substituent, is a key determinant of their optical and electronic properties.

Certain oxazolone derivatives have been investigated for their non-linear optical (NLO) properties. rsc.orgresearchgate.net These materials can alter the properties of light that passes through them, a phenomenon that is crucial for applications in photonics and optoelectronics. The NLO response of these molecules is often related to their molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

Research has shown that some 4-(substituted-benzylidene)-2-phenyl-4H-oxazol-5-one derivatives exhibit second-order NLO behavior. nih.gov The efficiency of second-harmonic generation (SHG) in these materials is influenced by their crystal packing and molecular orientation. A hybrid polymeric system doped with an oxazolone derivative has been shown to provide a third-order NLO signal that is three times higher than the reference material. nih.govacs.org

Table 2: Non-Linear Optical Properties of Selected Oxazolone Derivatives

CompoundNLO PropertyPotential Application
4-benzo nih.govmdpi.comdioxol-5-ylmethylene-2-phenyl-4H-oxazol-5-oneSecond-Harmonic Generation (SHG)Frequency doubling in lasers
Oxazolone-doped polymerThird-Order NLOAll-optical switching, optical limiting

This table presents examples of oxazolone derivatives and their observed non-linear optical properties.

The fluorescence and electronic properties of oxazolone derivatives make them suitable candidates for use in organic electronic devices and biosensors. biointerfaceresearch.comnih.gov Their ability to absorb and emit light can be tuned by modifying their chemical structure, which is a desirable feature for the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

In the realm of biosensing, oxazolone derivatives have been explored for their potential to detect specific analytes. For example, the fluorescence of some oxazolones can be quenched or enhanced in the presence of certain metal ions, forming the basis for a chemosensor. acs.org The application of oxazolone derivatives as reversible detectors for acetylcholine (B1216132) has also been reported. acs.org

The photosensitive nature of this compound and related compounds makes them useful in various research platforms. biointerfaceresearch.com These molecules can undergo photochemical reactions, such as isomerization or cycloaddition, upon exposure to light of a specific wavelength. This property can be exploited in photolithography, data storage, and the development of photoresponsive materials.

The ability of oxazolones to act as photosensitizers has been utilized in radical polymerization. rsc.org In combination with a borate (B1201080) salt, certain oxazolone derivatives can form efficient photoinitiating systems under visible light, which is a greener and more efficient alternative to traditional UV-based polymerization methods.

Q & A

What are the standard synthetic protocols for preparing 4-ethylidene-2-phenyloxazol-5(4H)-one derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves a condensation reaction between substituted aldehydes and hippuric acid derivatives under acidic or anhydrous conditions. For example, a mixture of hippuric acid, an aldehyde (e.g., vanillin), acetic anhydride, and sodium acetate is heated at 140–150°C for 3–4 hours, followed by ethanol addition and recrystallization . Modifications include adjusting reaction time, temperature, or stoichiometry to optimize yield. Researchers should monitor reaction progress via TLC and confirm product purity through melting point analysis and spectroscopic methods (e.g., IR, NMR).

How can crystallization techniques improve the purity of oxazolone derivatives?

Level: Basic
Methodological Answer:
Recrystallization is critical for removing unreacted starting materials and byproducts. After synthesis, the crude product is dissolved in a minimal volume of hot ethanol, cooled slowly to induce crystal formation, and filtered under suction. Washing with ice-cold ethanol and boiling water further removes impurities . For thermally unstable compounds, fractional crystallization or mixed-solvent systems (e.g., hexane/ethyl acetate) may enhance purity. X-ray diffraction (single-crystal) can validate crystalline structure .

What spectroscopic methods are essential for structural characterization of oxazolone derivatives?

Level: Basic
Methodological Answer:
A combination of techniques is required:

  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1750–1850 cm⁻¹) and aromatic C-H bonds.
  • NMR (¹H/¹³C): Confirms substituent positions and stereochemistry. For example, the ethylidene proton in 4-ethylidene derivatives appears as a doublet in ¹H NMR (~δ 6.5–7.5 ppm) .
  • X-ray Crystallography: Provides unambiguous confirmation of molecular geometry and Z/E configuration via single-crystal analysis .

How can researchers resolve contradictions in spectroscopic data during characterization?

Level: Advanced
Methodological Answer:
Contradictions often arise from tautomerism, polymorphism, or stereochemical ambiguity. Strategies include:

  • Variable-Temperature NMR: To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Computational Modeling: DFT calculations predict NMR chemical shifts and optimize geometry for comparison with experimental data .
  • Complementary Techniques: Use HRMS for molecular formula validation and X-ray crystallography to resolve structural ambiguities .

What advanced strategies analyze stereochemical outcomes in oxazolone derivatives?

Level: Advanced
Methodological Answer:
Stereochemistry is assessed via:

  • Chiral HPLC: Separates enantiomers using chiral stationary phases.
  • Circular Dichroism (CD): Detects optical activity in asymmetric centers.
  • X-ray Crystallography: Determines absolute configuration, as demonstrated for (4Z)-4-benzylidene-2-phenyloxazol-5(4H)-one, where the Z-configuration was confirmed by non-covalent interactions in the crystal lattice .

How are oxazolone derivatives evaluated for pharmacological bioactivity?

Level: Advanced
Methodological Answer:
Bioactivity assays focus on enzyme inhibition or receptor binding:

  • Enzyme Inhibition: For acetylcholinesterase (AChE) or β-secretase (BACE1), compounds are incubated with the enzyme and substrate (e.g., acetylthiocholine). Activity is measured via colorimetric (Ellman’s method) or fluorometric assays .
  • Cytotoxicity Screening: Use cell lines (e.g., SH-SY5Y neuroblastoma) with MTT assays to assess viability. Non-toxic compounds (IC₅₀ > 100 µM) are prioritized for further study .
  • Molecular Docking: Predict binding modes to targets (e.g., AChE active site) using software like AutoDock Vina .

What methodologies address synthetic challenges in functionalizing the oxazolone core?

Level: Advanced
Methodological Answer:
Functionalization often involves:

  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally sensitive intermediates.
  • Protecting Groups: Temporarily block reactive sites (e.g., hydroxyl groups) during multi-step syntheses.
  • Cross-Coupling Reactions: Suzuki-Miyaura or Heck reactions introduce aryl/alkenyl substituents at specific positions .

How do researchers validate the stability of oxazolone derivatives under physiological conditions?

Level: Advanced
Methodological Answer:
Stability studies include:

  • pH-Dependent Degradation: Incubate compounds in buffers (pH 1–9) and analyze via HPLC to track decomposition.
  • Plasma Stability: Expose derivatives to human plasma at 37°C; quantify remaining compound over time using LC-MS.
  • Forced Degradation: Use heat, light, or oxidants (H₂O₂) to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.